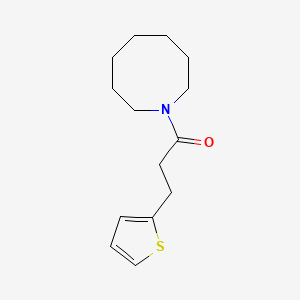![molecular formula C16H16N2O2 B7499543 N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide, also known as CTAF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF belongs to the class of amides and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase, tyrosine kinase, and carbonic anhydrase. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurobiology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide reduces oxidative stress and inflammation by modulating the expression of several antioxidant and anti-inflammatory genes. In immunology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide regulates cytokine production and T-cell activation by modulating the activity of several transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide also has some limitations, including its high cost and limited availability. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide is also highly reactive and can undergo degradation in the presence of light and air.
Zukünftige Richtungen
There are several future directions for N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide research. In cancer research, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide could be further studied for its potential as a chemotherapeutic agent or as a sensitizer for radiation therapy. In neurobiology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide could be studied for its potential as an immunomodulatory agent for the treatment of autoimmune diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been extensively studied for its potential in cancer research, neurobiology, and immunology. N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide research, including its potential as a chemotherapeutic agent, a treatment for neurodegenerative diseases, and an immunomodulatory agent. Further studies are needed to fully understand the mechanism of action of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide involves a multistep process that includes the reaction of 4-cyanobenzaldehyde with 2,5-dimethylfuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide, is obtained by the reaction of the intermediate with 3-chloroperoxybenzoic acid. This process yields a white crystalline solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-15(12(2)20-11)16(19)18(3)10-14-6-4-13(9-17)5-7-14/h4-8H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVERUPRXJOECHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)
![N-[(1-ethylpyrazol-4-yl)methyl]benzamide](/img/structure/B7499500.png)

![N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-fluorobenzamide](/img/structure/B7499512.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)